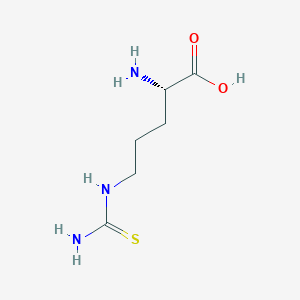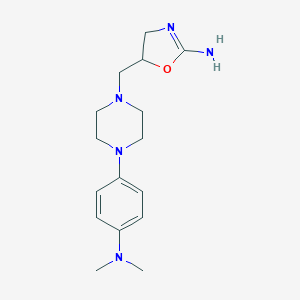
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as WAY-100635, is a selective serotonin receptor antagonist that has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating a wide range of physiological and behavioral processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its ability to selectively block the 5-HT1A receptor. This receptor is involved in regulating the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking this receptor, 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can alter the balance of serotonin in the brain, which can have a wide range of effects on different physiological and behavioral processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can have a wide range of effects on different physiological and behavioral processes. For example, it has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as a treatment for these conditions. Additionally, it has been shown to modulate pain perception, which could have implications for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on different processes without interfering with other neurotransmitter systems. However, one limitation of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.
Direcciones Futuras
There are several future directions for research involving 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential use as a treatment for anxiety and depression. Additionally, researchers are interested in studying the effects of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine on different physiological and behavioral processes, including pain perception and appetite regulation. Finally, there is interest in developing new compounds that are similar to 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine but have improved pharmacokinetic properties, such as a longer half-life.
Métodos De Síntesis
The synthesis of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves several steps, including the formation of a piperazine intermediate, which is then coupled with an oxazoline derivative to produce the final product. The process is relatively complex and requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine has been used extensively in scientific research to study the function of the 5-HT1A receptor. This receptor is involved in regulating a wide range of physiological and behavioral processes, including anxiety, depression, and pain perception. Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can be used to selectively block the 5-HT1A receptor, which allows researchers to study the specific effects of this receptor on different processes.
Propiedades
Número CAS |
144881-38-9 |
|---|---|
Nombre del producto |
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine |
Fórmula molecular |
C16H25N5O |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
5-[[4-[4-(dimethylamino)phenyl]piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H25N5O/c1-19(2)13-3-5-14(6-4-13)21-9-7-20(8-10-21)12-15-11-18-16(17)22-15/h3-6,15H,7-12H2,1-2H3,(H2,17,18) |
Clave InChI |
PAGGCFCCWFPUFN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Sinónimos |
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-ox azolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



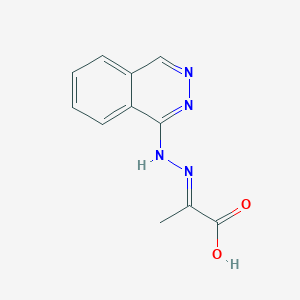
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
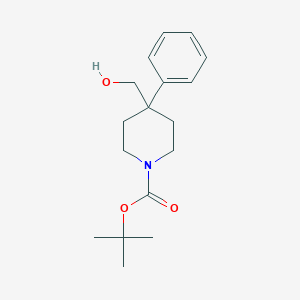
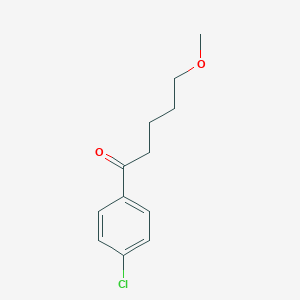
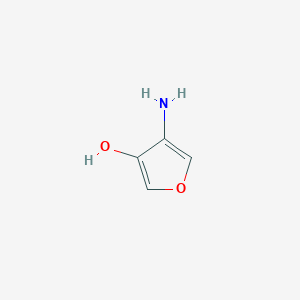
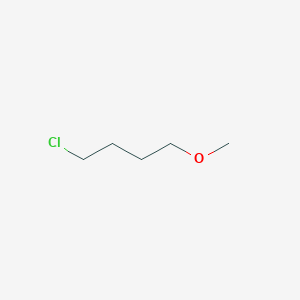
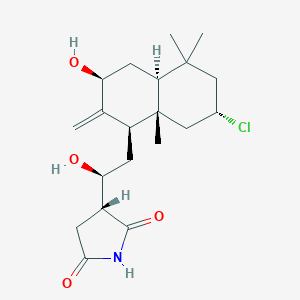
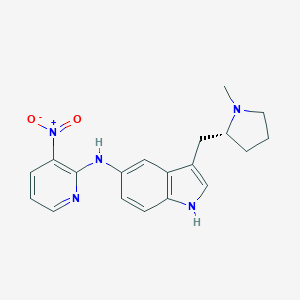
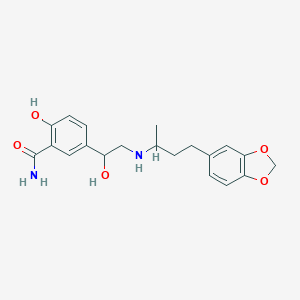

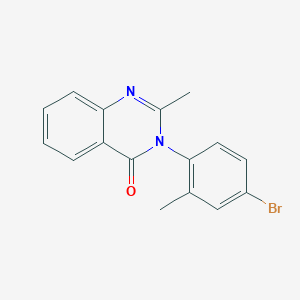

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
